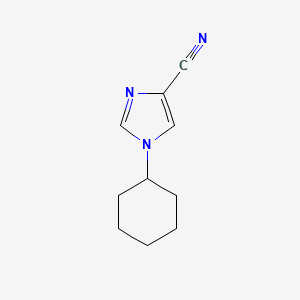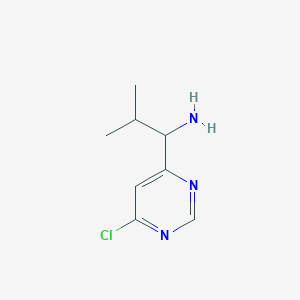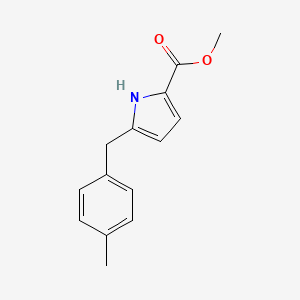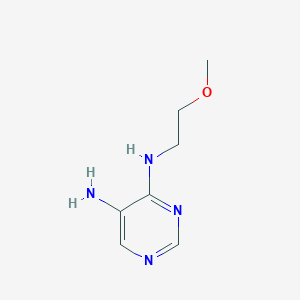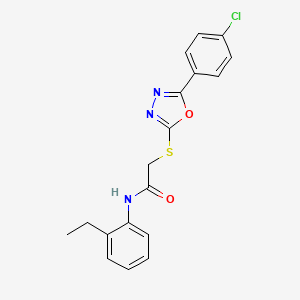
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-ethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-ethylphenyl)acetamide is a chemical compound that belongs to the class of oxadiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-ethylphenyl)acetamide typically involves the reaction of 4-chlorobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with 2-ethylphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry: It has shown promise as an antimicrobial, antifungal, and anticancer agent.
Agriculture: It can be used as a pesticide or herbicide due to its biological activity.
Materials Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and resistance to degradation.
作用機序
The mechanism of action of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit the synthesis of essential proteins or enzymes in microorganisms. As an anticancer agent, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
類似化合物との比較
Similar Compounds
- 2-((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-ethylphenyl)acetamide
- 2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-ethylphenyl)acetamide
Uniqueness
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-ethylphenyl)acetamide is unique due to the presence of the 4-chlorophenyl group, which can enhance its biological activity compared to other similar compounds. The specific substitution pattern on the phenyl ring can significantly influence the compound’s properties and effectiveness in various applications.
特性
分子式 |
C18H16ClN3O2S |
|---|---|
分子量 |
373.9 g/mol |
IUPAC名 |
2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C18H16ClN3O2S/c1-2-12-5-3-4-6-15(12)20-16(23)11-25-18-22-21-17(24-18)13-7-9-14(19)10-8-13/h3-10H,2,11H2,1H3,(H,20,23) |
InChIキー |
NICWLADWSMAMNK-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


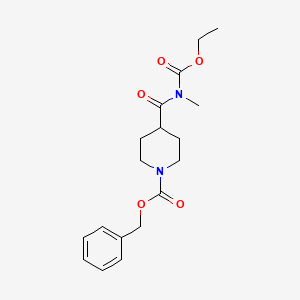
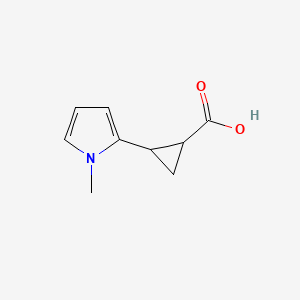


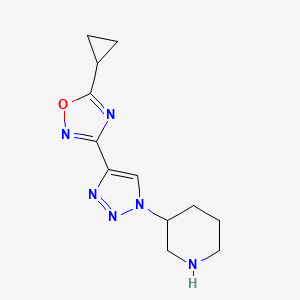



![6-Chloro-8-(trifluoromethyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11781964.png)

